molecular formula C10H8FNO B11914350 6-Fluoro-7-methylquinolin-8-ol

6-Fluoro-7-methylquinolin-8-ol

Cat. No.: B11914350
M. Wt: 177.17 g/mol
InChI Key: DGDCDHXEVBNXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-7-methylquinolin-8-ol ( 1420791-75-8) is a synthetic organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This compound belongs to the class of 8-hydroxyquinolines, a scaffold recognized in chemical and pharmaceutical research for its versatile coordination properties and potential as a building block for more complex molecules . While specific biological or mechanistic data for this particular compound is limited in the public domain, the 8-hydroxyquinoline core is widely investigated in medicinal chemistry. Research on analogous structures indicates potential interest in the development of metal-chelating agents and as a ligand in the synthesis of coordination compounds with various metallic centers, which are explored for their biological activities . For instance, related hydroxyquinoline derivatives have been incorporated into ruthenium-based complexes to study their antineoplastic properties, highlighting the value of this chemical family in discovering new therapeutic candidates . Furthermore, hydroxyquinoline derivatives are frequently utilized in the design of chemosensors for the detection of metal ions due to their inherent fluorogenic and chromogenic properties . This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-7-methylquinolin-8-ol

InChI

InChI=1S/C10H8FNO/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3

InChI Key

DGDCDHXEVBNXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=C1O)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 7 Methylquinolin 8 Ol and Its Analogues

Core Quinoline (B57606) Ring System Construction Approaches

The assembly of the fundamental quinoline framework is the initial and crucial stage in the synthesis of 6-fluoro-7-methylquinolin-8-ol. Over the years, a variety of classical and modern synthetic reactions have been developed to achieve this.

Classical and Contemporary Annulation Reactions

The construction of the quinoline core often relies on annulation reactions, which involve the formation of a ring onto a pre-existing one. Several named reactions have historically been the cornerstones of quinoline synthesis. These include the Skraup, Doebner–von Miller, Friedländer, Combes, and Pfitzinger syntheses. mdpi.com The Skraup synthesis, for instance, typically involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk The Friedländer annulation, another versatile method, condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.comnih.gov

More contemporary approaches have focused on improving efficiency, and regioselectivity, and employing milder reaction conditions. Transition metal-catalyzed C-H activation pathways have emerged as powerful tools for quinoline synthesis. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper have been utilized to orchestrate the annulation of various starting materials. mdpi.com For example, rhodium-catalyzed ortho-C-H bond activation can be used to synthesize quinoline carboxylates. mdpi.com Additionally, oxidative annulation strategies, which may be metal-catalyzed or metal-free, have gained prominence. mdpi.comrsc.org These methods often involve the coupling of anilines with alcohols, olefins, or other suitable partners, followed by cyclization and aromatization. organic-chemistry.org

A variety of multicomponent reactions (MCRs) have also been developed for the efficient, one-pot synthesis of quinoline derivatives. rsc.org These reactions, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds from simple starting materials in a single step. rsc.org

Strategies for Introducing Fluorine at the C-6 Position

The introduction of a fluorine atom at the C-6 position of the quinoline ring is a key structural modification, as it can significantly enhance the biological activity of the resulting compound. tandfonline.comorientjchem.org This is often attributed to fluorine's high electronegativity, which can alter the electronic properties of the molecule and improve its metabolic stability and binding affinity to biological targets. tandfonline.comgoogle.com

There are two primary strategies for introducing fluorine into the quinoline scaffold:

Using fluorinated starting materials: This is a common and reliable approach where a pre-fluorinated aniline, such as 4-fluoroaniline, is used as a building block in one of the classical or contemporary quinoline syntheses mentioned above. researchgate.net For example, the reaction of a fluorinated aniline with a three-carbon reagent can lead to the formation of a fluorine-containing quinoline. researchgate.net

Direct fluorination: This involves the direct introduction of a fluorine atom onto a pre-formed quinoline ring. This can be achieved through electrophilic fluorination using reagents like Selectfluor. evitachem.com However, controlling the regioselectivity of this reaction to specifically target the C-6 position can be challenging and may require the use of directing groups. A patented method describes the use of nucleogenic fluorinated phenyl cations to introduce fluorine into the quinoline ring. google.com

Methodologies for Methyl Group Introduction at the C-7 Position

The presence of a methyl group at the C-7 position can also influence the properties of the quinoline molecule. orientjchem.orgmdpi.com Similar to fluorine introduction, the methyl group can be incorporated using two main approaches:

Using methylated starting materials: A straightforward method involves starting with an aniline that already contains a methyl group at the desired position, such as 3-methylaniline (m-toluidine). brieflands.com This methylated aniline can then be subjected to a suitable quinoline synthesis, like the Skraup synthesis, to yield the corresponding 7-methylquinoline. brieflands.com

Direct methylation: Introducing a methyl group directly onto the quinoline ring is another possibility. While C-methylation of pyridines and quinolines can be achieved through various methods, including those involving radical reactions or transition metal catalysis, achieving regioselectivity for the C-7 position can be a synthetic challenge. semanticscholar.org

Hydroxylation Techniques for the C-8 Position

The final key functional group in this compound is the hydroxyl group at the C-8 position. The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent. mdpi.comcapes.gov.br

The introduction of the hydroxyl group can be accomplished through several methods:

From a pre-functionalized precursor: A common strategy involves using a starting material that already bears a functional group at the C-8 position that can be readily converted to a hydroxyl group. For instance, an 8-methoxyquinoline (B1362559) derivative can be demethylated to yield the desired 8-hydroxyquinoline.

Direct C-H hydroxylation: Modern synthetic methods have enabled the direct hydroxylation of the C-8 position of the quinoline ring. This can be achieved through C-H activation/functionalization reactions. For example, rhodium(III)-catalyzed C(8)-H functionalization of quinoline N-oxides has been developed, where the N-oxide acts as a traceless directing group and a source of the oxygen atom for hydroxylation. acs.orgnih.govresearchgate.net

Synthesis from aminoquinolines: An alternative route involves the diazotization of an 8-aminoquinoline (B160924) followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

Advanced Functionalization and Derivatization Techniques

Once the core this compound scaffold is synthesized, further modifications can be made to explore structure-activity relationships.

Modified Mannich Reactions for C-7 Aminoalkylation

The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. mdpi.comekb.eg In the context of 8-hydroxyquinolines, the position ortho to the hydroxyl group (C-7) is activated for electrophilic substitution. A modified Mannich reaction, also known as the Betti reaction, can be employed to introduce aminoalkyl groups at the C-7 position. mdpi.comnih.gov

This reaction typically involves three components: the 8-hydroxyquinoline derivative (acting as the active hydrogen provider), an aldehyde, and a primary or secondary amine. mdpi.comresearchgate.net The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the electron-rich C-7 position of the 8-hydroxyquinoline ring. This allows for the synthesis of a diverse library of 7-aminoalkylated derivatives. scispace.com

The choice of the amine and aldehyde components in the Mannich reaction can be varied to introduce a wide range of substituents, enabling the fine-tuning of the molecule's properties. mdpi.com Research has shown that modifications at the C-7 position of quinolines can be crucial for modulating their biological activity. mdpi.comacs.org

Carbonyl Group Introduction (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff Reactions)

The introduction of a carbonyl group, typically a formyl group (-CHO), onto the 8-hydroxyquinoline ring is a key functionalization step. This is accomplished through several classic electrophilic aromatic substitution reactions that take advantage of the electron-rich nature of the phenolic ring. nih.gov

The Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic medium, can introduce a formyl group at positions C5 and C7. mdpi.comrroij.com Studies have shown that this reaction can be non-selective, leading to a mixture of regioisomers. mdpi.comus.edu.pl For example, the formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can yield products substituted at both the C5 (38%) and C7 (10%) positions. mdpi.com A specific application involves a carbene insertion reaction based on this methodology to produce 7-bromo-8-hydroxyquinoline-5-carbaldehyde. mdpi.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This reaction is also used for the formylation of electron-rich aromatic rings like 8-hydroxyquinoline. researchgate.netuobaghdad.edu.iq While it can be more selective than the Reimer-Tiemann reaction, it has limitations, including the potential for the hydroxyl group to react with the reagents. mdpi.comus.edu.pl

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or glycerol/boric acid) to introduce a formyl group, almost exclusively at the ortho position to the hydroxyl group. ecu.eduwikipedia.org For 8-hydroxyquinoline, this results in formylation at the C7 position. ecu.eduepstem.net However, yields can be modest, often in the range of 20-33%. ecu.edu

ReactionReagentsTypical Position of SubstitutionKey Findings/YieldsReference
Reimer-TiemannCHCl₃, NaOHC5 and C7Produces a mixture of regioisomers (e.g., 35:28 ratio for C5:C7). mdpi.com mdpi.comus.edu.pl
Vilsmeier-HaackDMF, POCl₃C5 and C7Considered more selective than Reimer-Tiemann but has synthetic limitations. us.edu.pl mdpi.comresearchgate.net
Duff ReactionHexamethylenetetramine (HMTA), AcidC7 (ortho to -OH)Yields for 8-hydroxy-7-quinolinecarboxaldehyde range from 20-33%. ecu.edu ecu.eduwikipedia.org

Substitution Reactions at Various Ring Positions

Modifying the 8-hydroxyquinoline skeleton through substitution reactions is a fundamental strategy for creating diverse analogues. scispace.com The electron-donating hydroxyl group activates the C5 and C7 positions for electrophilic aromatic substitution. mdpi.com

Common substitution reactions include:

Halogenation: Bromination and chlorination readily occur at the C5 and C7 positions. 5,7-dibromo-8-hydroxyquinoline is a common starting material for further modifications. rroij.com

Nitration: This reaction also typically yields 5,7-disubstituted products. us.edu.pl A patent describes the synthesis of 6-fluoro-7-nitroquinolin-8-ol from 2-methoxy-3-nitro-4-fluoroaniline, highlighting a method to introduce substituents at the desired positions before cyclization. google.com

Suzuki Cross-Coupling: This powerful reaction allows for the introduction of aryl or other groups at halogenated positions. It is frequently used to synthesize 5-aryl or 5,7-diaryl-8-hydroxyquinolines from their bromo-derivatives. rroij.comscispace.com

Mannich Reaction: This reaction introduces an aminomethyl group, typically at the C7 position of the 8-hydroxyquinoline ring. acs.org

Reaction TypeReagentsPosition(s)Product ExampleReference
NitrationHNO₃/H₂SO₄C5 and C75,7-Dinitro-8-hydroxyquinoline us.edu.pl
BrominationBr₂C5 and C75,7-Dibromo-8-hydroxyquinoline rroij.com
Suzuki CouplingArylboronic acid, Pd catalystC5 and/or C75-Aryl-8-hydroxyquinoline scispace.com
Mannich ReactionFormaldehyde, Secondary AmineC77-((Dialkylamino)methyl)quinolin-8-ol acs.org

Enantioselective Synthesis for Chiral Analogues

The development of chiral 8-hydroxyquinoline analogues is crucial for applications in drug development and asymmetric catalysis. mdpi.com Enantioselective synthesis provides a direct route to obtaining enantiomerically pure compounds, which is preferable to separating racemic mixtures. mdpi.com

One notable approach is the asymmetric partial hydrogenation of quinolines to access enantioenriched 1,4-dihydroquinolines. nih.gov By employing a chiral Iridium-SpiroPAP catalyst, a variety of 4-substituted 3-ethoxycarbonylquinolines were hydrogenated to yield chiral products with high yields (up to 95%) and excellent enantioselectivity (up to 99% ee). nih.gov

Another method involves the asymmetric synthesis of Betti derivatives. The enantioselective synthesis of a potent 8-hydroxyquinoline-based Betti derivative, Q134, has been described, yielding enantiomerically pure products on a multigram scale. mdpi.com This highlights the capability to produce chiral 8-hydroxyquinoline compounds for detailed biological evaluation. mdpi.com

MethodologyCatalyst/ReagentSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Asymmetric Partial HydrogenationChiral Ir-SpiroPAP4-Substituted 3-ethoxycarbonylquinolinesChiral 1,4-dihydroquinolinesUp to 99% ee nih.gov
Asymmetric Betti ReactionChiral Catalyst/Ion Pair Formation8-Hydroxyquinoline, Aldehyde, AmineChiral Betti Base (e.g., Q134)Enantiomerically Pure mdpi.com

Synthesis of Related Quinolone and 8-Hydroxyquinoline Hybrid Structures

Hybridizing the 8-hydroxyquinoline scaffold with other pharmacophores, such as the quinolone core, is an established strategy in medicinal chemistry to develop multi-target agents. nih.gov These syntheses involve linking the two distinct molecular entities through a stable covalent bond.

One common method is the Mannich reaction , which has been used to synthesize a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the fluoroquinolone antibiotic ciprofloxacin (B1669076). mdpi.com In this one-step reaction, paraformaldehyde is used to create a methylene (B1212753) bridge between the C7 position of the quinoline and the piperazine (B1678402) nitrogen of ciprofloxacin, affording the hybrid in a 75% yield. mdpi.com

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 7 Methylquinolin 8 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 6-Fluoro-7-methylquinolin-8-ol, offering detailed insights into the carbon-hydrogen framework, the specific environment of the fluorine substituent, and the characteristics of any phosphorus-containing derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular skeleton. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon framework.

For this compound, the expected signals in the ¹H NMR spectrum would include distinct resonances for the aromatic protons on the quinoline (B57606) core and a characteristic signal for the methyl group protons. The aromatic region would show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms of the quinoline ring system and the methyl group. The carbon attached to the fluorine atom (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
2 ~8.7 dd J_H2,H3 ≈ 4.2, J_H2,H4 ≈ 1.7 ~150
3 ~7.4 dd J_H3,H2 ≈ 4.2, J_H3,H4 ≈ 8.3 ~122
4 ~8.0 dd J_H4,H3 ≈ 8.3, J_H4,H2 ≈ 1.7 ~136
5 ~7.5 d J_H5,F6 ≈ 9.0 ~112 (d, J_CF ≈ 4.5)
6 - - - ~158 (d, ¹J_CF ≈ 250)
7 - - - ~125
7-CH₃ ~2.4 s - ~15
8 - - - ~145
9 - - - ~140

Note: Data are predicted based on known values for similar quinoline structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms within a molecule. azom.comthermofisher.com Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides clear and informative spectra. wikipedia.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings.

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. This signal's chemical shift provides information about the electronic effects of the quinoline ring and the methyl and hydroxyl groups. Furthermore, the signal will likely appear as a doublet due to coupling with the adjacent proton at the C-5 position (³JH5-F6), providing direct evidence for the substitution pattern on the benzene (B151609) ring portion of the quinoline scaffold. doi.org The wide chemical shift range of ¹⁹F NMR minimizes the probability of signal overlap, simplifying spectral interpretation. thermofisher.com

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structural connectivity.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between H-2 and H-3, H-3 and H-4, confirming the spin system of the pyridine (B92270) ring.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign each carbon signal to its attached proton(s). For example, it would show a correlation between the methyl proton signal at ~2.4 ppm and the methyl carbon signal at ~15 ppm, and between the aromatic proton signals and their corresponding aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy.

The calculated monoisotopic mass of C₁₀H₈FNO is 177.05899 u. Therefore, the ESI-MS spectrum should display a base peak at an m/z (mass-to-charge ratio) of approximately 178.0668 for the [M+H]⁺ ion. Depending on the instrument conditions, some fragmentation may occur, potentially leading to the loss of small neutral molecules like water (H₂O) or the methyl radical (•CH₃).

Table 2: Key Ions Expected in the ESI-MS Spectrum of this compound

Ion Formula Calculated m/z
[M+H]⁺ [C₁₀H₉FNO]⁺ 178.0668
[M+Na]⁺ [C₁₀H₈FNONa]⁺ 200.0487

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confirmation of the compound's molecular formula, C₁₀H₈FNO. The theoretical exact mass can be calculated, and an experimental HRMS analysis would aim to verify this value to within a few parts per million (ppm), confirming the compound's identity and purity. No experimental HRMS data has been published for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used to separate and identify volatile compounds. For this compound, GC-MS analysis would provide a retention time (RT) characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer would then fragment the eluted compound, generating a unique mass spectrum. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its structural confirmation. Currently, there are no published GC-MS studies detailing the retention time or mass spectrum for this specific molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides information about the functional groups present. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring system, and the C-F stretching vibration. A detailed analysis of these bands would help confirm the compound's structure. However, no experimentally obtained FTIR spectrum for this compound is available in the literature.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum for this compound would display absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the quinoline chromophore. As a derivative of 8-hydroxyquinoline (B1678124), which is known to be weakly fluorescent, it is plausible that this compound also exhibits fluorescence. scispace.com A fluorescence spectroscopy study would determine its excitation and emission wavelengths, quantum yield, and lifetime. Such data is valuable for applications in sensing and materials science but has not been reported. scispace.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding from the -OH group) of this compound in the solid state. This information is fundamental for understanding its physical properties and crystal packing. A search of crystallographic databases reveals that the crystal structure for this compound has not yet been determined or published.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique used exclusively for studying species with unpaired electrons, such as paramagnetic metal complexes. nih.govresearchgate.net As this compound is an 8-hydroxyquinoline derivative, it is expected to act as a chelating ligand for various metal ions. If it were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would be a critical tool for characterizing the electronic structure of the resulting complex. nih.govresearchgate.net The spectrum would provide information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding. As there are no published studies on the synthesis or characterization of paramagnetic metal complexes involving this specific ligand, no EPR data is available.

Computational and Theoretical Investigations of 6 Fluoro 7 Methylquinolin 8 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 6-Fluoro-7-methylquinolin-8-ol. DFT methods provide a good balance between computational cost and accuracy for studying the electronic properties of molecules of this size. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound dictates its reactivity and photophysical properties. DFT calculations can be employed to determine the energies and distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com

In a typical analysis, the HOMO of a quinoline (B57606) derivative is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the quinoline scaffold. The presence of the fluorine atom, being highly electronegative, and the methyl group, an electron-donating group, would be expected to modulate the electron density distribution and the energies of these frontier orbitals. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would require specific computational studies.

Conformational Landscapes and Energetics

The three-dimensional structure of this compound can influence its biological activity. While the quinoline ring system is largely planar, the orientation of the hydroxyl and methyl groups can be subject to conformational flexibility. Quantum chemical calculations can be used to perform a conformational analysis to identify the most stable geometric arrangements (conformers) of the molecule. nih.gov

By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The relative energies of these conformers provide information on their population distribution at a given temperature. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Prediction of Spectroscopic Properties

DFT calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental data. nih.gov For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be generated.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. The calculated vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules, such as proteins or nucleic acids.

Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. nih.gov

In a typical molecular docking study involving this compound, a three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. researchgate.net This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.2
Key Interacting ResiduesLYS 120, TYR 250, PHE 300
Types of InteractionsHydrogen bond with LYS 120, Pi-stacking with TYR 250, Hydrophobic interaction with PHE 300

Note: The data in this table is for illustrative purposes and represents the type of information obtained from a molecular docking study.

Elucidation of Binding Modes and Affinities

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a more dynamic and detailed view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational changes and flexibility of both the ligand and the protein upon binding.

By running an MD simulation of the this compound-protein complex, researchers can assess the stability of the predicted binding mode from docking studies. These simulations can also be used to calculate the binding free energy, which provides a more accurate estimation of the binding affinity than the scoring functions used in docking. The insights gained from MD simulations can help in understanding the mechanism of action and can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org While specific QSAR studies on this compound are not extensively documented, the principles can be applied by examining studies on analogous fluoroquinolone and quinolinol derivatives. neliti.comacs.org

QSAR analyses typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then used to build a predictive model. For a molecule like this compound, these descriptors would include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine atom at position 6, being highly electronegative, significantly influences the electron distribution within the quinoline ring system.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are crucial in determining how the molecule interacts with a biological target. The methyl group at position 7 and the hydroxyl group at position 8 will have a notable steric influence.

Hydrophobicity Descriptors: The partition coefficient (log P) is a key descriptor for hydrophobicity, which affects the molecule's ability to cross cell membranes. The fluorine substituent is known to increase lipophilicity.

A hypothetical QSAR model for this compound and its analogs could be represented by a multiple linear regression equation:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(DescriptorN)

Where c0, c1, c2, ... cn are regression coefficients determined from a training set of molecules with known activities.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Related Compounds

DescriptorPredicted Influence on Activity
LogP The fluorine atom is expected to increase lipophilicity, potentially enhancing membrane permeability.
HOMO-LUMO Gap A smaller energy gap often correlates with higher reactivity. The substituents will modulate this gap.
Dipole Moment The polar hydroxyl and electronegative fluorine will create a significant dipole moment, influencing solubility and intermolecular interactions.
Molecular Volume The size and shape, dictated by the methyl and fluoro groups, will be critical for binding to a specific biological target.
Atomic Charge on N1 The basicity of the quinoline nitrogen is a key factor in many biological interactions and can be modulated by the electronic effects of the substituents.

By analyzing the contributions of these descriptors across a series of related compounds, a predictive QSAR model can be developed. Such models are invaluable in medicinal chemistry for designing new derivatives with potentially enhanced biological activity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, understanding its reactivity is key to predicting its behavior in various chemical and biological environments.

Transition state theory is a cornerstone of reaction kinetics, and computational methods allow for the precise location and characterization of transition state structures. For a substituted quinoline like this compound, electrophilic aromatic substitution is a common and important reaction class.

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), with the pyridine (B92270) ring being more deactivated than the benzene ring. Electrophilic substitution typically occurs on the benzene ring, at positions 5 and 8. stackexchange.com In the case of this compound, the existing substituents will direct incoming electrophiles. The hydroxyl group at C8 is a strong activating group and ortho-, para-director, while the fluorine at C6 is a deactivating but ortho-, para-directing group. The methyl group at C7 is weakly activating and ortho-, para-directing.

Computational analysis of a potential electrophilic substitution reaction (e.g., nitration) would involve:

Reactant and Product Optimization: The geometries of the starting material (this compound) and the potential products (e.g., 5-nitro-6-fluoro-7-methylquinolin-8-ol) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. wikipedia.org

Frequency Calculation: A frequency calculation is performed on the located transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products.

By comparing the activation energies (the energy difference between the reactants and the transition state) for attack at different positions, the regioselectivity of the reaction can be predicted. For this compound, the directing effects of the existing substituents would be computationally quantified to predict the most likely site of electrophilic attack.

Table 2: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

SubstituentPositionElectronic EffectPredicted Directing Influence
-F 6-I, +M (weak)Ortho, Para-directing (to C5, C7)
-CH₃ 7+I, +HOrtho, Para-directing (to C6, C8)
-OH 8-I, +M (strong)Ortho, Para-directing (to C7, C5)

The interplay of these directing effects would be elucidated through transition state analysis to determine the final product distribution.

The anomeric effect is a stereoelectronic phenomenon, most commonly observed in carbohydrate chemistry, that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation over a sterically less hindered equatorial one. youtube.comst-andrews.ac.uk While this compound is an aromatic system and does not exhibit classical anomeric effects associated with saturated rings, related stereoelectronic interactions involving the fluorine substituent can be investigated.

Specifically, the interaction between the lone pairs of the hydroxyl oxygen at C8 and the antibonding orbital (σ*) of the C7-C6 bond, which is influenced by the fluorine atom, can be analyzed. Similarly, interactions between the nitrogen lone pair and the C-F bond can be computationally explored. These are sometimes referred to as "pseudo-anomeric effects." researchgate.netnih.gov

Prediction of Electrochemical Properties and Redox Behavior

The electrochemical properties of quinolinol derivatives are of significant interest due to their roles as chelating agents and their potential involvement in biological redox processes. Computational electrochemistry provides methods to predict redox potentials and elucidate the mechanisms of electron transfer reactions.

For this compound, the presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluorine atom will influence its oxidation potential. The oxidation of hydroxyquinolines is a complex process that can involve the transfer of electrons and protons.

The redox potential of a molecule can be calculated using quantum chemical methods, often in conjunction with a thermodynamic cycle. A common approach involves calculating the Gibbs free energy change (ΔG) for the oxidation or reduction reaction. For the one-electron oxidation of this compound (Q-OH) to its radical cation (Q-OH•+), the process can be represented as:

Q-OH -> Q-OH•+ + e-

The Gibbs free energy of this reaction in solution can be calculated, and from this, the standard redox potential (E°) can be determined using the Nernst equation. The calculations typically involve:

Geometry Optimization: The geometries of the neutral molecule and its radical cation are optimized in both the gas phase and in a simulated solvent environment using a continuum solvation model (e.g., PCM or SMD).

Energy Calculation: The electronic energies, including zero-point vibrational energies and thermal corrections, are calculated for both species.

Free Energy of Solvation: The free energy of solvation for each species is calculated.

Redox Potential Calculation: The redox potential is then calculated relative to a standard reference electrode.

Computational studies on related hydroxyquinolines have shown that the oxidation process is often coupled with proton transfer, leading to the formation of a phenoxyl radical. The ease of this process is highly dependent on the electronic nature of the substituents on the quinoline ring. The fluorine and methyl groups on this compound would be expected to modulate its redox potential compared to unsubstituted 8-hydroxyquinoline (B1678124).

Table 3: Predicted Influence of Substituents on the Redox Potential of this compound

CompoundSubstituent EffectsPredicted Redox Behavior
8-Hydroxyquinoline Reference compound.Undergoes oxidation, often coupled with proton loss from the hydroxyl group.
This compound The -F group at C6 is electron-withdrawing, which would tend to make oxidation more difficult (increase the redox potential). The -CH₃ group at C7 is electron-donating, making oxidation easier (decreasing the redox potential). The net effect will depend on the balance of these opposing influences.The overall redox potential will be a result of the combined electronic effects of the fluoro and methyl groups. Computational calculations are necessary to determine the precise impact on the oxidation potential compared to the parent compound.

Coordination Chemistry and Metallobiochemistry of 6 Fluoro 7 Methylquinolin 8 Ol Analogues

Ligand Design Principles and Metal Chelation Properties

The design of ligands based on the 8-hydroxyquinoline (B1678124) framework is guided by fundamental principles of coordination chemistry. These ligands are prized for their ability to form stable chelate complexes with a wide array of metal ions. tandfonline.com

The chelating ability of 6-Fluoro-7-methylquinolin-8-ol is primarily dictated by the N,O-donor set composed of the pyridine (B92270) ring's nitrogen atom and the deprotonated hydroxyl group's oxygen atom at the 8-position. scirp.org This arrangement allows the ligand to act as a bidentate chelator, forming a highly stable five-membered ring upon coordination with a metal ion. nih.gov The proximity of the nitrogen and oxygen atoms is crucial; among the seven isomers of monohydroxyquinoline, only the 8-hydroxy isomer is capable of this effective chelation with divalent metal ions. nih.govdovepress.com This structural feature is the foundation of the ligand's potent metal-coordinating ability and is retained in the design of its various analogues. nih.gov Upon complexation, the hydrogen of the hydroxyl group is displaced, and the metal becomes covalently linked to both the oxygen and nitrogen atoms. rroij.com

The electronic properties and, consequently, the chelation strength of the 8-hydroxyquinoline scaffold can be systematically modified by introducing substituents onto the aromatic rings.

Fluorine: The fluorine atom at the 6-position is an electron-withdrawing group due to its high electronegativity. This inductive effect is expected to decrease the electron density across the quinoline (B57606) ring system. As a result, the basicity of both the pyridine nitrogen and the phenolate (B1203915) oxygen is reduced. Generally, a lower ligand basicity correlates with a lower stability constant of the resulting metal complex. The incorporation of fluorine into quinolone structures has been noted to significantly alter their biological activity, which is often linked to their metal-chelating properties. nih.gov

Methyl: Conversely, the methyl group at the 7-position is an electron-donating group. It is expected to increase the electron density on the phenolate oxygen donor atom, thereby enhancing its basicity and potential to form more stable metal complexes compared to the unsubstituted ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline analogues typically involves straightforward reaction methodologies, leading to a variety of coordination compounds that can be characterized using standard analytical techniques.

Complexes of this compound with a range of transition metals can be synthesized based on established protocols for 8-hydroxyquinoline derivatives. scirp.orgresearchgate.net A general synthetic route involves the reaction of the ligand with a corresponding metal salt (e.g., chloride or acetate) in a suitable solvent mixture, such as ethanol/water. scirp.org The reaction is often carried out under controlled pH, as the deprotonation of the hydroxyl group is necessary for coordination. scirp.org

The resulting metal complexes are typically colored solids and often exhibit poor solubility in water but are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform (B151607). scirp.org Characterization is performed using a suite of spectroscopic and analytical methods:

FTIR Spectroscopy: Confirms coordination by showing a shift in the C-N stretching vibration and the disappearance of the O-H bending vibration upon complexation. The appearance of new bands at lower frequencies can be assigned to M-N and M-O stretching vibrations. scirp.org

UV-Vis Spectroscopy: Shows characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the ligand, which are typically shifted upon coordination to a metal ion. scirp.org

Mass Spectrometry: Used to confirm the molecular weight and stoichiometry of the synthesized complexes. mdpi.com

Elemental Analysis: Provides experimental data on the elemental composition to confirm the proposed formula of the complex. mdpi.com

8-hydroxyquinoline and its derivatives are known to form complexes with a vast number of metal ions, including Cu(II), Fe(III), Ni(II), Co(II), Zn(II), Cd(II), Al(III), and Pt(II). scispace.comrroij.comresearchgate.net

8-hydroxyquinoline analogues form complexes with diverse stoichiometries and coordination geometries, largely dependent on the oxidation state and coordination preferences of the central metal ion. scispace.com Conductometric and spectrophotometric titrations are commonly used to determine the metal-to-ligand ratio in solution. scirp.orgscirp.org

For divalent metal ions such as Cu(II), Ni(II), and Co(II), a 1:2 metal-to-ligand stoichiometry is most common. scirp.orgscirp.org This leads to neutral complexes of the type ML₂. The resulting geometries vary:

Octahedral: For ions like Co(II) and Ni(II), the four coordination sites from the two bidentate ligands are often supplemented by two solvent molecules (e.g., water), resulting in a distorted octahedral geometry, [M(L)₂(H₂O)₂]. scirp.orgscirp.org

Square Planar: Cu(II) complexes frequently adopt a square-planar geometry, [Cu(L)₂]. scirp.orgscirp.org

For trivalent metal ions like Fe(III), Ga(III), and Al(III), a 1:3 metal-to-ligand stoichiometry is typical, forming neutral ML₃ complexes with an octahedral coordination geometry. scispace.commdpi.com

Table 1: Common Stoichiometries and Geometries of Metal Complexes with 8-Hydroxyquinoline Analogues

Metal Ion Common Stoichiometry (Metal:Ligand) Typical Geometry Reference(s)
Cu(II) 1:2 Square Planar scirp.orgscirp.org
Ni(II) 1:2 Octahedral scirp.orgscirp.org
Co(II) 1:2 Octahedral scirp.orgscirp.org
Zn(II) 1:2 Tetrahedral/Octahedral scispace.comnih.gov
Fe(III) 1:2 or 1:3 Octahedral mdpi.comnih.gov
Al(III) 1:3 Octahedral scispace.com
Pt(II) 1:2 Square Planar rroij.com
Cd(II) 1:2 Octahedral researchgate.net

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes based on 8-hydroxyquinoline are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). rroij.com The redox behavior is typically studied using techniques like cyclic voltammetry.

Research on various 8-hydroxyquinoline complexes has shown that the free ligand itself is generally electroactive only at very high or very low potentials. acs.org When coordinated to a metal ion, this trend is often maintained. However, for transition metals with accessible redox states (open-shell 3d ions), electron-transfer reactions involving the metal center can be observed within the electrochemical window. acs.org

For complexes of this compound, the electrochemical behavior would be influenced by three main factors:

The Central Metal Ion: The inherent redox potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾ couple is a primary determinant.

The Ligand π-System: The quinoline ring can undergo reduction or oxidation, although often at extreme potentials.

Substituent Effects: The electron-withdrawing fluorine atom would make the ligand framework more difficult to oxidize (a more positive potential), while the electron-donating methyl group would make it easier to oxidize (a more negative potential). The net effect on the redox potentials of the complex would depend on the interplay of these electronic influences on the metal center and the ligand orbitals. acs.org

Redox Potentials and Stabilization of Metal Oxidation States

There is currently no available data in peer-reviewed literature detailing the redox potentials of metal complexes formed with this compound. The electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group would be expected to modulate the electron density on the quinoline ring system. This, in turn, would influence the ligand's ability to stabilize various metal oxidation states. However, without experimental data from techniques such as cyclic voltammetry, any discussion on how this ligand affects the redox properties of metal centers would be purely speculative.

Supramolecular Chemistry and Coordination Polymers

The exploration of the supramolecular chemistry of this compound is another area that remains uncharted.

Formation of Self-Assembled Structures

The potential for this compound to form self-assembled structures and coordination polymers with metal ions is high, given the behavior of related 8-hydroxyquinoline derivatives. These compounds often act as bridging ligands, leading to the formation of extended one-, two-, or three-dimensional networks. However, no specific studies have been published that describe the synthesis or structural characterization of such supramolecular assemblies involving this compound.

Role of Hydrogen Bonding and Chirality in Crystal Engineering

The interplay of hydrogen bonding, halogen bonding (involving the fluorine atom), and potential π-π stacking interactions would be critical in the crystal engineering of this compound and its metal complexes. The presence of the hydroxyl group provides a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the fluorine atom can act as hydrogen bond acceptors. Furthermore, if the compound were resolved into its enantiomers, chirality would introduce another dimension to its crystal engineering, potentially leading to the formation of non-centrosymmetric or chiral structures. At present, no crystallographic data or detailed analyses of the intermolecular interactions for this specific compound are available in the scientific literature.

Applications in Metal Ion Sensing and Recognition

Derivatives of 8-hydroxyquinoline are widely employed as fluorescent chemosensors for the detection and quantification of various metal ions. The coordination of a metal ion to the ligand typically results in a significant change in its photophysical properties, such as fluorescence enhancement or quenching. While it is plausible that this compound could also function as a metal ion sensor, there are no published studies that investigate its efficacy, selectivity, or sensitivity for specific metal ions. Research in this area would be necessary to determine its potential applications in analytical and environmental chemistry.

Mechanistic Investigations of Biological Activities of 6 Fluoro 7 Methylquinolin 8 Ol and Its Derivatives

Antimicrobial Action Mechanisms

The antimicrobial properties of 6-Fluoro-7-methylquinolin-8-ol and its analogs are multifaceted, encompassing antibacterial, antifungal, antiviral, and antipathogenic effects. These activities stem from the compound's ability to interfere with essential life processes of microorganisms.

Antibacterial Activity (e.g., Inhibition of DNA Gyrase and Topoisomerase IV)

The antibacterial action of quinolone compounds, a class to which this compound belongs, is primarily attributed to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.

While specific studies on this compound are limited, research on structurally similar compounds provides insight into its likely mechanism. For instance, a study on 6-desfluoro-8-methylquinolones demonstrated potent activity against Gram-positive bacteria, including ciprofloxacin-resistant and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The piperidinyl derivative in this class was found to be 17 times more potent than ciprofloxacin (B1669076) against certain strains. nih.gov Similarly, novel 6-amino-8-methylquinolone derivatives have shown enhanced antibacterial activity, particularly against Gram-positive bacteria. nih.gov The high activity of these related compounds suggests that the core quinolone structure, with modifications at the 6, 7, and 8 positions, is crucial for targeting bacterial topoisomerases.

Compound ClassBacterial TargetMechanism of ActionNotable Activity
QuinolonesDNA Gyrase and Topoisomerase IVStabilization of enzyme-DNA complex, leading to double-strand DNA breaksBroad-spectrum antibacterial
6-desfluoro-8-methylquinolonesGram-positive bacteria (including MRSA)Inhibition of bacterial growthUp to 17 times more potent than ciprofloxacin against certain strains nih.gov
6-amino-8-methylquinolonesGram-positive bacteria (including MRSA)Inhibition of bacterial growthSuperior activity to ciprofloxacin against S. aureus strains nih.gov

Antifungal Action Pathways

The antifungal activity of 8-hydroxyquinoline (B1678124) derivatives, including those with halogen substitutions, has been documented against a range of fungal pathogens. Research on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols has demonstrated their efficacy against fungi such as Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives were identified as the most fungitoxic among the tested compounds. nih.gov

While a specific study on the antifungal mechanism of this compound was not found, the general mechanism for 8-hydroxyquinolines involves the disruption of fungal cell integrity. These compounds are thought to interfere with the fungal cell wall and cell membrane, leading to leakage of cellular contents and ultimately cell death. A study on the preparation of 6-fluoro-8-quinolinol confirmed its antifungal activity against several fungi, although it did not exhibit the synergistic effects observed with chloro- or bromo-substituted analogs, which was attributed to steric factors. fordham.edu

Antiviral Mechanisms (e.g., Inhibition of Viral Replication, HIV Integrase)

Furthermore, other quinolone and isoquinolone derivatives have demonstrated antiviral activity against other viruses, such as the influenza virus, by inhibiting viral polymerase activity. mdpi.com Flavonoids, which share some structural similarities with quinolones, have also been shown to possess a broad range of antiviral activities against viruses like influenza and coronaviruses. nih.govnih.gov

Antipathogenic Effects (e.g., Inhibition of MetAP1, Ubiquinone Synthesis, Type III Secretion)

The antipathogenic effects of 8-hydroxyquinoline derivatives extend beyond direct killing of microbes and include the inhibition of virulence factors and essential metabolic pathways. mdpi.com Among the documented mechanisms are the inhibition of methionine aminopeptidase (B13392206) 1 (MetAP1), an enzyme crucial for protein maturation in pathogens, and the disruption of ubiquinone (coenzyme Q) synthesis, a vital component of the electron transport chain. mdpi.comnih.gov Inhibition of these pathways can lead to a reduction in pathogen viability and virulence. Additionally, some 8-hydroxyquinoline derivatives have been shown to inhibit type III secretion systems, which are used by many Gram-negative bacteria to inject virulence factors into host cells. mdpi.com

Modulation of Cellular Processes

Beyond their direct antimicrobial activities, this compound and its derivatives can modulate various cellular processes through enzyme inhibition.

Enzyme Inhibition (e.g., 2-Oxoglutarate Oxygenases, Lipoxygenases, Histone Demethylases)

8-Hydroxyquinoline derivatives have been identified as potent inhibitors of several classes of enzymes, including 2-oxoglutarate (2OG) dependent oxygenases. This family of enzymes includes histone lysine (B10760008) demethylases (KDMs), which play a crucial role in epigenetic regulation. By binding to the active site Fe(II) ion, 8-hydroxyquinolines can inhibit the activity of these enzymes. nih.govresearchgate.net High-throughput screening has identified 8-hydroxyquinolines as cell-active inhibitors of the JMJD2 (KDM4) family of histone demethylases. nih.gov This inhibition can modulate gene expression and has implications for various diseases, including cancer. nih.gov A derivative of 8-hydroxyquinoline, known as IOX1, has been shown to be a broad-spectrum inhibitor of JmjC domain-containing demethylases. nih.gov

In addition to histone demethylases, 8-hydroxyquinolines can also inhibit other 2OG oxygenases. Furthermore, while specific data on this compound is scarce, related compounds have shown inhibitory activity against lipoxygenases (LOX), enzymes involved in the inflammatory response.

Enzyme ClassSpecific Enzyme TargetMechanism of InhibitionPotential Effect
2-Oxoglutarate OxygenasesHistone Lysine Demethylases (e.g., KDM4 family)Binding to the active site Fe(II) ion nih.govresearchgate.netModulation of gene expression, anti-cancer activity nih.gov
LipoxygenasesLOXInhibition of enzyme activityAnti-inflammatory effects

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature detailing the specific biological activities and structure-activity relationships of this compound, as required by the provided outline, did not yield relevant results. The available research focuses on other quinoline (B57606) derivatives that are not structurally analogous enough to provide scientifically accurate and specific information for this compound. Therefore, it is not possible to construct a thorough and informative article that adheres strictly to the requested topics for this particular compound.

Cytoprotective and Neuroprotective Mechanisms

The 8-hydroxyquinoline (8-HQ) scaffold, the core structure of this compound, is a key pharmacophore in the development of therapeutic agents, particularly for central nervous system disorders. nih.gov Derivatives of 8-HQ have demonstrated a range of biological activities, including cytoprotection and neuroprotection. nih.govresearchgate.netresearchgate.net These protective effects are attributed to several underlying mechanisms, primarily their ability to interact with biological systems to mitigate pathological processes. researchgate.netnih.gov

The versatility of the 8-hydroxyquinoline structure allows for the creation of numerous derivatives with improved cytoprotective actions. nih.gov For instance, hybrid molecules combining the 8-HQ moiety with other pharmacophores, such as propargylamine, have been developed as potent anti-neurodegenerative agents. nih.gov These compounds function through a multi-target approach, simultaneously addressing different aspects of neurodegenerative diseases. researchgate.netnih.gov The core mechanisms behind their protective effects include the inhibition of protein aggregation and the mitigation of cellular damage caused by oxidative stress. nih.govnih.gov

Inhibition of β-Amyloid Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques. The 8-hydroxyquinoline scaffold has been central to the design of molecules that can interfere with this process. nih.gov Derivatives of 8-HQ have been shown to be effective inhibitors of Aβ oligomer formation and aggregation. nih.govnih.gov

Research has focused on creating multi-target derivatives that not only inhibit Aβ aggregation but also address other related pathological factors. nih.gov For example, a series of novel 8-hydroxyquinoline derivatives were synthesized and found to exhibit significant inhibitory effects against the self-induced aggregation of Aβ₁₋₄₂ peptides. nih.gov One notable compound from this series, identified as 5b , demonstrated potent inhibition of Aβ aggregation. nih.gov The inhibitory action of these compounds is not solely dependent on their metal-chelating properties but also involves direct interaction with the Aβ peptide, thereby preventing the formation of toxic oligomeric species. nih.gov Studies with hybrid 8-hydroxyquinoline-indole derivatives have also identified compounds with potent activity against self-induced Aβ aggregation, surpassing the efficacy of the known anti-amyloid drug, clioquinol. researchgate.net

Table 1: Inhibitory Activity of 8-Hydroxyquinoline Derivative 5b on Aβ Aggregation

Compound Test Result Source
5b Inhibition of self-induced Aβ₁₋₄₂ aggregation IC₅₀ = 5.64 µM nih.gov
5b Inhibition of Cu²⁺-induced Aβ₁₋₄₂ aggregation Effective Inhibition nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is a major contributor to cellular damage in neurodegenerative diseases. researchgate.net The 8-hydroxyquinoline core structure is recognized for its potent antioxidant properties. researchgate.netnih.gov These properties arise from the ability of the 8-hydroxyl group to scavenge free radicals and the capacity of the molecule to chelate redox-active metal ions like iron and copper, which can catalyze the formation of ROS. nih.govnih.gov

Table 2: Antioxidant and Cytoprotective Activity of 8-Hydroxyquinoline Derivatives

Compound/Derivative Assay Finding Source
Compound 5b Oxygen Radical Absorbance Capacity (ORAC-FL) 2.63 Trolox equivalents nih.gov
Compound 5b Protection of PC12 cells against H₂O₂ Excellent protective effects nih.gov
Compounds 4 and 5 (2-vinyl-8-HQ) Protection of MSCs against H₂O₂ Significant protection at 2.62 x 10⁻³ M nih.gov
8-Hydroxyquinoline (8HQ) Deoxyribose degradation assay Potent ROS scavenger nih.gov

Emerging Research Directions and Advanced Applications

Applications in Materials Science and Optoelectronics

The versatile scaffold of 8-hydroxyquinoline (B1678124) and its derivatives has been extensively explored for the development of advanced materials for electronic and optoelectronic devices. rroij.com The introduction of fluoro and methyl substituents in 6-Fluoro-7-methylquinolin-8-ol is anticipated to fine-tune its properties for enhanced performance in these applications.

The presence of a fluorine atom, an electron-withdrawing group, and a methyl group, an electron-donating group, on the this compound ligand can significantly influence the electronic properties of its metal complexes. For instance, studies on zinc(II) complexes of halogen-substituted 8-hydroxyquinolines have demonstrated that these modifications can tune the emission wavelengths. chemicalbook.comchemicalbook.com Specifically, fluoro substitution has been shown to impact the luminescence and electroluminescence characteristics of these complexes. chemicalbook.com Research on a 2-methyl-8-quinolinol zinc complex has provided insights into how methyl substitution can influence the performance of OLEDs, including achieving green electroluminescence. chemicalbook.com

It is hypothesized that a zinc(II) or aluminum(III) complex of this compound could exhibit improved performance in OLEDs. The combined electronic effects of the fluoro and methyl groups may lead to optimized HOMO-LUMO energy gaps, resulting in tailored emission colors and potentially enhanced quantum efficiencies. The table below summarizes the performance of some related substituted 8-hydroxyquinolate complexes in OLEDs, offering a comparative perspective for the potential of this compound based devices.

CompoundMaximum Luminance (cd/m²)Luminance Efficiency (cd/A)Emission Color
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc71232.26Yellow
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc91432.60Yellow
Bis(2-methyl-8-quinolinato)zinc(II) doped device--Green

Data sourced from comparative studies on substituted Zn(II) 8-hydroxyquinolinates. chemicalbook.comchemicalbook.com

Quinoline (B57606) derivatives are valuable components in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs) due to their conjugated molecular structure which is conducive to efficient light harvesting. hznu.edu.cn The performance of DSSCs is critically dependent on the properties of the sensitizing dye, including its absorption spectrum, energy levels, and ability to inject electrons into the semiconductor's conduction band. rsc.org

Fluorine substitution in organic dyes for DSSCs has been shown to be a beneficial strategy for improving power conversion efficiency. scbt.comchemenu.com The introduction of fluorine can enhance the intramolecular charge transfer characteristics and favorably modulate the energy levels of the dye. Theoretical investigations on quinoline-based dyes have indicated that careful molecular design can lead to compounds with small band gaps and high light-harvesting efficiency, making them promising candidates for DSSC applications. rsc.org

Considering these findings, this compound could serve as a key building block for novel DSSC sensitizers. The electron-withdrawing nature of the fluorine atom at the 6-position and the electron-donating methyl group at the 7-position could create a push-pull electronic structure within the dye molecule, which is a common design principle for efficient DSSC sensitizers. This could lead to a broader absorption spectrum and improved charge separation and injection dynamics.

Beyond OLEDs and DSSCs, the unique properties of substituted quinolin-8-ols suggest their potential use in other molecular electronic devices. One such area is in Organic Field-Effect Transistors (OFETs). Research into quinoidal compounds has demonstrated their applicability as n-type organic semiconductors in air-stable OFETs. hznu.edu.cn The design of these molecules often involves electron-withdrawing groups to achieve the desired electronic characteristics. The presence of a fluorine atom in this compound could make it a suitable precursor for the synthesis of novel quinoidal compounds with n-type semiconducting properties.

Furthermore, the ability of quinoline derivatives to participate in charge-transfer interactions makes them interesting candidates for molecular switches and memory devices. The electronic properties of this compound could be reversibly altered by external stimuli such as light or an electric field, a key characteristic for these applications.

Interdisciplinary Research Frontiers

The rich coordination chemistry and photophysical properties of this compound also position it at the intersection of chemistry, biology, and materials science.

8-Hydroxyquinoline and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. rsc.orgmdpi.com This chelating ability is central to their diverse biological activities and applications. The close proximity of the hydroxyl group and the nitrogen atom in the quinoline ring allows for the formation of stable five-membered chelate rings with metal ions. mdpi.com

The substituents on the quinoline ring can influence the stability and reactivity of these metal complexes. In this compound, the electronic effects of the fluoro and methyl groups would likely modulate the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the formation constants and redox properties of its metal complexes. Studies on substituted 8-hydroxyquinoline complexes with metals like cobalt(III), nickel(II), and copper(II) have provided insights into their coordination geometries and electronic structures. It is expected that this compound would form well-defined complexes with various biologically relevant metal ions, and these complexes could be investigated for their catalytic or therapeutic potential.

Metal IonPotential Coordination Geometry with this compound
Co(III)Octahedral
Ni(II)Square Planar or Octahedral
Cu(II)Square Planar or Distorted Octahedral
Zn(II)Tetrahedral or Octahedral
Al(III)Octahedral

Fluorescent small molecules are invaluable tools in chemical biology for visualizing and understanding complex biological processes. Derivatives of 8-hydroxyquinoline are known to be fluorescent and have been utilized as chemosensors for detecting metal ions in biological systems. mdpi.com The fluorescence of 8-HQ itself is weak, but it can be significantly enhanced upon chelation with metal ions due to increased molecular rigidity. mdpi.com

The fluorine and methyl substitutions in this compound are expected to modify its fluorescence properties, potentially leading to a probe with improved brightness, photostability, and sensitivity. Such a probe could be employed for the detection and quantification of specific metal ions within cells or tissues. Furthermore, by attaching specific targeting moieties to the this compound scaffold, it may be possible to develop probes that localize to particular organelles or bind to specific biomolecules, thereby enabling the elucidation of their roles in biological pathways. The ability of quinoline derivatives to be tailored into fluorescent bioimaging agents underscores the potential of this compound in this exciting area of research. hznu.edu.cn

Green Chemistry Approaches in Quinoline Synthesis

Information on green chemistry approaches for the synthesis of the specific compound this compound is not available in the public domain. General green chemistry strategies for the synthesis of the broader quinoline scaffold often focus on the use of environmentally benign solvents, catalysts, and energy sources. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Common approaches include microwave-assisted synthesis, the use of water as a solvent, and the application of reusable catalysts. However, without specific literature on this compound, a detailed discussion of its eco-friendly synthesis pathways cannot be provided.

Future Prospects in Mechanistic Studies and Rational Design

There is no available research on the mechanistic pathways of formation for this compound. Mechanistic studies for quinoline synthesis, in general, often involve detailed investigation of reaction intermediates and transition states to understand the precise steps of bond formation and cyclization.

Similarly, specific information regarding the rational design of derivatives of this compound is absent from the available literature. Rational design typically employs computational modeling and structure-activity relationship (SAR) studies to predict how modifications to a lead compound will affect its biological activity. This allows for the targeted synthesis of new molecules with improved properties. Without initial biological activity data or structural information for this compound, a discussion on its future prospects in rational drug design is purely speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-7-methylquinolin-8-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with a quinoline core, followed by fluorination at position 6 and methylation at position 6. Hydroxylation at position 8 can be achieved via oxidizing agents like KMnO₄ or OsO₄ under controlled pH and temperature (e.g., 60–80°C in aqueous ethanol) . Catalytic processes (e.g., Pd-mediated cross-coupling) may enhance regioselectivity for methyl group introduction. Purification via column chromatography or crystallization is critical for isolating high-purity product.
  • Key Data :

StepReagents/ConditionsYield Range
FluorinationSelectfluor®/DMF, 50°C60–75%
MethylationCH₃I/K₂CO₃, DMF, reflux70–85%
HydroxylationKMnO₄/H₂SO₄, 70°C50–65%

Q. How does the hydroxyl group at position 8 influence the compound’s coordination chemistry?

  • Methodological Answer : The hydroxyl group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). UV-Vis spectroscopy and cyclic voltammetry are used to study binding constants and redox behavior. For example, complexation with Cu²⁺ in methanol at 25°C shows a 1:1 stoichiometry (log K = 4.2) via Job’s plot analysis .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare results to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi). IC₅₀ values for related quinolinols range from 1.33–19.38 µg/mL depending on substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict substituent effects on electronic properties?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For this compound, the electron-withdrawing fluoro group reduces HOMO energy (-5.8 eV vs. -5.2 eV for non-fluorinated analogs), enhancing electrophilic reactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or microbial strain resistance. Conduct meta-analysis using standardized protocols (e.g., identical inoculum size, incubation time). For example, antifungal activity of 6-Fluoro derivatives varies by >50% when tested in DMSO vs. aqueous buffers due to solubility differences .

Q. What structural features enhance selectivity for cancer cell apoptosis over normal cells?

  • Methodological Answer : Methyl groups at position 7 increase lipophilicity (logP = 2.1 vs. 1.5 for unmethylated analogs), improving membrane permeability. ROS generation assays (e.g., DCFH-DA staining) in MCF-7 cells show this compound induces 2.5-fold higher oxidative stress than 8-hydroxyquinoline, correlating with apoptosis via caspase-3 activation .

Data Contradiction Analysis

Q. Why do some studies report weak antibacterial activity despite strong computational predictions?

  • Methodological Answer : Computational models may overlook efflux pump mechanisms in resistant strains. Validate predictions using S. aureus strains with knocked-out NorA pumps. Synergistic studies with efflux inhibitors (e.g., reserpine) can restore activity, as seen with MIC reductions from 18.9 µg/mL to 4.7 µg/mL .

Comparative Studies

Q. How does this compound compare to 5-chloro-7-iodo analogs in metal-chelation efficiency?

  • Methodological Answer : Use EDTA competition assays to measure metal-binding stability. The fluoro-methyl derivative exhibits higher Cu²⁺ affinity (log K = 4.2) than 5-chloro-7-iodo analogs (log K = 3.5), attributed to reduced steric hindrance at position 7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.